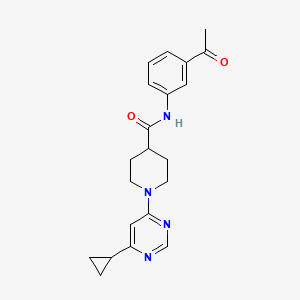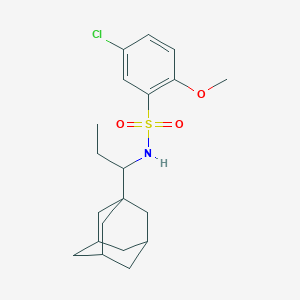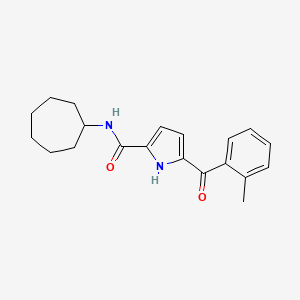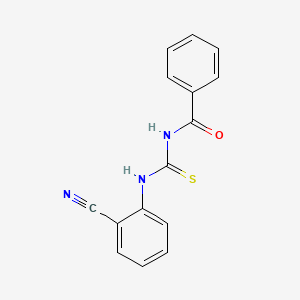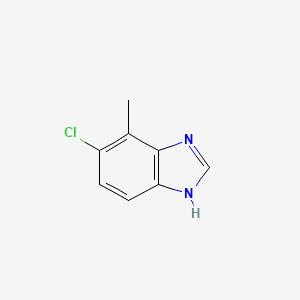
3-allyl-2-((2-(3-nitrophenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-allyl-2-((2-(3-nitrophenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one, also known as ANQX, is a quinazolinone derivative that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. ANQX has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. In
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Biological Activities
3-allyl-2-((2-(3-nitrophenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one, as a derivative of quinazoline, has garnered attention in the field of medicinal chemistry due to its structural stability and biological activities. Quinazolines, including the specific compound , have been extensively studied for various bioactivities. It's noteworthy that the quinazoline nucleus, which is part of the chemical structure of the compound, is present in over 200 naturally occurring alkaloids. The stability and versatility of the quinazoline nucleus allow for the introduction of various bioactive moieties, potentially leading to new medicinal agents. Specifically, quinazolines have shown antibacterial activity against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The challenge of solubility remains a significant hurdle in the development of these compounds into drugs, especially in combating antibiotic resistance (Tiwary et al., 2016).
Optoelectronic Materials
Apart from medicinal applications, quinazoline derivatives also show promise in the field of optoelectronics. Research indicates that quinazoline and pyrimidine rings, integral parts of the chemical structure of the subject compound, are valuable for creating novel optoelectronic materials. The incorporation of these rings into π-extended conjugated systems enhances the material's properties for applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Compounds with quinazoline or pyrimidine rings have shown potential in photo- and electroluminescence, making them suitable for the fabrication of materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. These derivatives also have applications as nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).
Propiedades
IUPAC Name |
2-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-3-prop-2-enylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c1-2-10-21-18(24)15-8-3-4-9-16(15)20-19(21)27-12-17(23)13-6-5-7-14(11-13)22(25)26/h2-9,11H,1,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLJVHMFXQKUTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

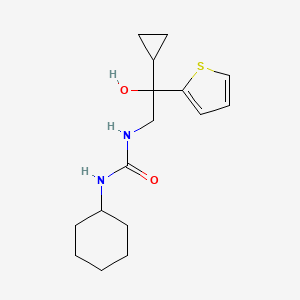
![2-cyclohexyl-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2446880.png)
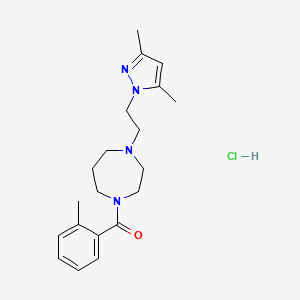

![3-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-5-(oxolan-2-yl)-1,2,4-oxadiazole](/img/structure/B2446883.png)
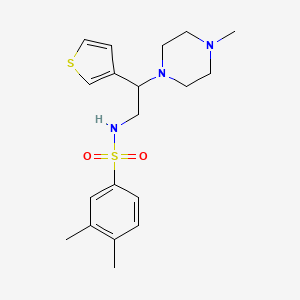
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2446886.png)
![Methyl 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetate](/img/structure/B2446887.png)
